molecular formula C13H11FO3 B6379620 4-(4-Fluoro-2-hydroxyphenyl)-2-methoxyphenol CAS No. 1261919-61-2

4-(4-Fluoro-2-hydroxyphenyl)-2-methoxyphenol

Cat. No.: B6379620
CAS No.: 1261919-61-2
M. Wt: 234.22 g/mol
InChI Key: CALPJJSCWNOFMK-UHFFFAOYSA-N
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Description

4-(4-Fluoro-2-hydroxyphenyl)-2-methoxyphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a fluorine atom at the 4-position and a hydroxyl group at the 2-position on one phenyl ring, and a methoxy group at the 2-position on the other phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluoro-2-hydroxyphenyl)-2-methoxyphenol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluoro-2-hydroxyphenyl)-2-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The carbonyl group in the starting material can be reduced to form alcohols.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenols.

Scientific Research Applications

4-(4-Fluoro-2-hydroxyphenyl)-2-methoxyphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Fluoro-2-hydroxyphenyl)-2-methoxyphenol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the specific positioning of the fluorine, hydroxyl, and methoxy groups, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable candidate for drug development.

Properties

IUPAC Name

4-(4-fluoro-2-hydroxyphenyl)-2-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO3/c1-17-13-6-8(2-5-11(13)15)10-4-3-9(14)7-12(10)16/h2-7,15-16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CALPJJSCWNOFMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=C(C=C(C=C2)F)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30685501
Record name 4-Fluoro-3'-methoxy[1,1'-biphenyl]-2,4'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30685501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261919-61-2
Record name 4-Fluoro-3'-methoxy[1,1'-biphenyl]-2,4'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30685501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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